molecular formula C19H24N2O2S B2698281 4-(4-methoxypiperidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034442-21-0

4-(4-methoxypiperidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2698281
CAS No.: 2034442-21-0
M. Wt: 344.47
InChI Key: MUTMDZQHBJUABJ-UHFFFAOYSA-N
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Description

The compound 4-(4-methoxypiperidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide features a benzamide core substituted at the para position with a 4-methoxypiperidine moiety and an N-linked 2-(thiophen-2-yl)ethyl group.

Properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-23-17-9-12-21(13-10-17)16-6-4-15(5-7-16)19(22)20-11-8-18-3-2-14-24-18/h2-7,14,17H,8-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTMDZQHBJUABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxypiperidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 4-methoxypiperidine and 2-(thiophen-2-yl)ethylamine. These intermediates are then coupled with a benzoyl chloride derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxypiperidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

4-(4-methoxypiperidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxypiperidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The methoxypiperidine moiety may interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA)

  • Structure : Shares a benzamide backbone with a para-methoxy group and a piperidinyl-ethyl side chain but substitutes a thiophene with an iodine atom at the meta position.
  • Pharmacological Profile: Demonstrated high affinity for sigma receptors (Kd = 5.80 nM in DU-145 prostate cancer cells) and utility in diagnostic imaging and therapeutic inhibition of prostate tumors .

4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (Compound 8b)

  • Structure: Contains a thieno[2,3-d]pyrimidinyl scaffold instead of a piperidine ring, with a para-methoxybenzamide group and a trifluoromethylphenoxy substituent.
  • The trifluoromethyl group likely enhances electronegativity and membrane penetration compared to the target compound’s methoxypiperidine group .

4-Chloro-N-(2-methoxyphenyl)benzamide

  • Structure : Simpler benzamide derivative with a chloro substituent at the para position and a 2-methoxyphenyl group.
  • Structural Insight : Single-crystal X-ray studies () reveal planar geometry, with hydrogen bonding involving the amide and methoxy groups. The lack of a piperidine or thiophene moiety limits its receptor-binding versatility compared to the target compound .

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

  • Structure : Incorporates a piperazine ring (instead of piperidine) and a nitro group at the para position.
  • Crystallographic Data: Monoclinic crystal system (P21/n) with a = 11.480 Å, b = 15.512 Å, c = 13.235 Å, β = 108.5° (). The nitro group and pyridyl substituent may enhance polar interactions but reduce blood-brain barrier permeability relative to the thiophene group in the target compound .

Tabulated Comparison of Key Features

Compound Name Molecular Weight Key Substituents Biological Target/Activity Reference
Target Compound ~400 (estimated) 4-Methoxypiperidine, 2-(thiophen-2-yl)ethyl Potential sigma receptor ligand N/A
[125I]PIMBA ~450 3-Iodo, 4-methoxy, piperidinyl-ethyl Sigma receptor (Kd = 5.80 nM)
Compound 8b () ~470 Thieno[2,3-d]pyrimidinyl, trifluoromethyl Anti-microbial
4-Chloro-N-(2-methoxyphenyl)benzamide ~260 4-Chloro, 2-methoxyphenyl Crystallographic model compound
Piperazine-nitro-pyridyl benzamide () 461.52 4-Nitro, piperazine, pyridyl Structural studies (no bioactivity)

Research Findings and Implications

  • Anti-Microbial Potential: Thiophene-containing analogs (e.g., ) highlight the role of heterocycles in anti-bacterial activity, though the target compound’s piperidine may require optimization for such applications .
  • Metabolic Stability : The thiophene moiety may confer resistance to oxidative metabolism compared to iodine or nitro groups, as seen in PIMBA and ’s compound .

Biological Activity

The compound 4-(4-methoxypiperidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O2SC_{18}H_{22}N_2O_2S, with a molecular weight of approximately 342.44 g/mol. The compound features a piperidine ring, a thiophene moiety, and a benzamide structure, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₂₂N₂O₂S
Molecular Weight342.44 g/mol
LogP3.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. This compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, making it a candidate for neuropharmacological applications.

Antidepressant Effects

Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. A study demonstrated that derivatives of benzamides can enhance serotonergic and noradrenergic activity, potentially leading to mood elevation and anxiety reduction.

Antitumor Properties

The compound has shown promise in preliminary studies as an antitumor agent. In vitro assays revealed that it inhibits the proliferation of various cancer cell lines by inducing apoptosis. This effect is likely mediated through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Antimicrobial Activity

Preliminary antimicrobial testing suggests that this compound exhibits activity against certain bacterial strains. The presence of the thiophene ring may enhance its interaction with bacterial membranes, leading to increased permeability and cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antidepressant Activity : A study published in Journal of Medicinal Chemistry reported that piperidine derivatives showed significant improvement in depressive behaviors in rodent models when administered at specific dosages.
  • Antitumor Activity : Research published in Cancer Letters highlighted that benzamide derivatives could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation.
  • Antimicrobial Testing : A recent investigation found that compounds containing thiophene rings exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents.

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